methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Description
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate (Compound ID: G198-0650) is a quinoline derivative characterized by:
- Molecular Formula: C₂₆H₂₁ClFN₀O₃S
- Molecular Weight: 481.97 g/mol
- Key Substituents:
This compound’s structure combines halogenated aromatic rings and sulfur-containing groups, which are known to modulate lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFNO3S/c1-16-6-5-7-17(12-16)15-33-25-23(26(30)31-2)24(20-8-3-4-9-22(20)29-25)32-14-18-10-11-19(28)13-21(18)27/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVGUIUNRMDOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, organometallics, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Compound G198-0698
- Structure: Methyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-[(4-fluorophenyl)methoxy]quinoline-3-carboxylate.
- Molecular Weight : 467.95 g/mol.
- Key Differences :
- Methoxy group: 4-fluorophenyl (vs. 2-chloro-4-fluorophenyl in G198-0650).
- Sulfanyl group: 2-chlorophenyl (vs. 3-methylphenyl in G198-0650).
- Impact : The absence of a methyl group and a chlorine atom in the sulfanyl moiety reduces molecular weight by ~14 g/mol. The altered substituent positions may affect steric hindrance and binding to hydrophobic targets .
Compound C201-0386
- Structure: Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinoline-3-carboxylate.
- Molecular Weight : 484.4 g/mol.
- Key Differences :
- Methoxy group: 3-chlorophenyl (vs. 2-chloro-4-fluorophenyl).
- Sulfanyl group: 4-chlorophenyl (vs. 3-methylphenyl).
- Impact : The dual chlorine substituents increase molecular weight and lipophilicity (logP: 7.24) compared to G198-0650. Fluorine in G198-0650 may enhance metabolic stability due to its electronegativity .
Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate
- Structure : Ethyl ester with a 4-fluorophenyl sulfanyl group.
- Molecular Weight : ~309.33 g/mol.
- Key Differences: Ethyl ester (vs. methyl ester in G198-0650).
- Impact: The ethyl ester may hydrolyze faster in vivo, altering bioavailability.
Pharmacological and Bioactivity Insights
- Lipophilicity and Permeability: G198-0650’s logP is estimated to be >7 (similar to C201-0386), indicating high lipophilicity. This may improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments . Diarylquinolines () prioritize lipophilicity for antitubercular activity, suggesting G198-0650 could target similar pathways .
Polar Surface Area (PSA) :
Drug-Likeness and Development Challenges
Lipinski’s Rule of Five :
- Comparative Bioactivity: Fluorine and chlorine atoms in G198-0650 may enhance binding to enzymes like CYP450 or kinases, as seen in fluorinated quinolones ().
Biological Activity
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a novel compound with significant biological activity, particularly in the realm of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse pharmacological activities. The structural formula is given as:
This structure contains several functional groups that contribute to its biological activity, including a chloro-fluorophenyl moiety and a sulfanyl group.
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including the compound , as anticancer agents . Research indicates that compounds with a quinoline scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline-3-carboxylate have shown promising results against MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Inhibition of Topoisomerase II |
| Quinoline-3-carboxylate Derivative A | K562 | 15.0 | Induction of Apoptosis |
| Quinoline-3-carboxylate Derivative B | A549 | 10.0 | VEGFR-2 Inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Various studies have evaluated its effectiveness against bacterial strains, demonstrating significant inhibition zones in standard antimicrobial susceptibility tests. The minimum inhibitory concentration (MIC) values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 1.5 | Bactericidal |
| Escherichia coli | 3.0 | Bacteriostatic |
| Pseudomonas aeruginosa | 2.5 | Bactericidal |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
- VEGFR-2 Inhibition : It can also target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis.
- Apoptosis Induction : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives, including the target compound, where researchers reported significant antiproliferative effects against multiple cancer cell lines. The study utilized both in vitro assays and in silico modeling to predict drug-likeness and toxicity profiles .
Q & A
Basic: What are the recommended synthetic routes for this quinoline derivative, and how can reaction conditions be optimized?
Answer:
A common approach involves esterification and substitution reactions. For example, quinoline-2-carboxylic acid derivatives are synthesized via condensation of substituted phenols with activated acid derivatives using catalysts like phosphorus oxychloride (PCl₃O). Key steps include:
- Heating the reaction mixture at 353–363 K for 8 hours to drive ester formation.
- Quenching with sodium bicarbonate to precipitate the product, yielding 60–70% crude ester .
Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of acid to phenol), solvent selection (ethanol for recrystallization), or catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify empirical formula .
For advanced purity checks, HPLC with UV detection (quinoline chromophore at ~250–300 nm) is recommended.
Basic: How can initial biological activity screening be designed for this compound?
Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, leveraging quinoline’s known antimalarial and anticancer properties .
- Enzyme inhibition studies : Target kinases or proteases, given sulfanyl and methoxy groups’ potential interactions with active sites .
- Dose-response curves (IC₅₀ determination) and comparison to control compounds (e.g., chloroquine for antimalarial activity) .
Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Answer:
- Crystal structure analysis reveals dihedral angles between quinoline and aryl rings (e.g., 68.7° in related compounds), influencing steric and electronic properties .
- Intermolecular interactions : Weak C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.7–3.8 Å) stabilize the lattice .
- Methodology : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and software like SHELX for refinement .
Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?
Answer:
- Systematic substitution : Replace the 2-chloro-4-fluorophenyl or 3-methylbenzyl groups with electron-withdrawing/donating analogs (e.g., NO₂, OCH₃).
- Pharmacophore mapping : Correlate substituent positions with bioactivity using 3D-QSAR models .
- In silico docking : Predict binding affinities to targets like topoisomerase II using AutoDock Vina .
Advanced: What strategies resolve low yields in esterification or sulfanyl substitution steps?
Answer:
- Reaction monitoring : Use in-situ IR to track ester formation (disappearance of –OH peaks).
- Catalyst screening : Replace PCl₃O with DCC/DMAP for milder conditions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Advanced: How to address contradictions in crystallographic vs. computational conformational data?
Answer:
- Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Discrepancies may arise from solvent effects or crystal packing forces .
- MD simulations : Perform 100-ns molecular dynamics in explicit solvent to assess conformational flexibility .
Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?
Answer:
- PPE : Use nitrile gloves, fume hoods, and safety goggles due to potential toxicity of chlorinated intermediates .
- Waste disposal : Quench residual PCl₃O with ice-cold water before neutralization .
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical help .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
